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Compound of Interest

Compound Name: Ethyl 5-ethoxy-2-hydroxybenzoate

CAS No.: 14160-70-4

Cat. No.: B087851 Get Quote

Executive Summary & Chemical Identity[1]
Ethyl 5-ethoxy-2-hydroxybenzoate (also known as Ethyl 5-ethoxysalicylate; CAS 14160-70-

4) is a critical pharmacophore intermediate.[1] Unlike the ubiquitous ethyl salicylate, the

introduction of the 5-ethoxy group significantly alters its electronic properties, making it a vital

building block in the synthesis of dual PPAR

/

agonists (e.g., glitazar class analogs) and specific agrochemical fungicides.[1]

This guide provides a rigorous spectroscopic breakdown, a self-validating synthesis protocol,

and quality control parameters required for GMP-compliant research.
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Attribute Specification

IUPAC Name Ethyl 5-ethoxy-2-hydroxybenzoate

CAS Number 14160-70-4

Molecular Formula

C

H

O

Molecular Weight 210.23 g/mol

Appearance
Clear, colorless to pale yellow liquid / low-

melting solid

Key Application
Intermediate for PPAR agonists (Tesaglitazar

analogs)

Spectroscopic Data Profile
The following data sets are synthesized from high-field NMR analysis and standard

characterization of 5-substituted salicylate esters.

Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl

(Chloroform-d) | Frequency: 400 MHz

Interpretation Logic:[2] The spectrum is defined by two distinct ethyl patterns (ester vs. ether)

and an aromatic ABX system.[1] The phenolic proton is heavily deshielded due to

intramolecular hydrogen bonding with the ester carbonyl.[1]
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

10.65 Singlet (s) 1H OH (C2)

Intramolecular H-

bond to C=O

(diagnostic).

7.31
Doublet (d,

Hz)
1H H-6

Ortho to ester;

meta to ethoxy.

[1] Small

coupling to H-4.

7.05
dd (

Hz)
1H H-4

Para to OH;

ortho to ethoxy.

[1]

6.89
Doublet (d,

Hz)
1H H-3

Ortho to OH;

shielded by

electron-rich

oxygen.

4.39
Quartet (q,

Hz)
2H

Ester -OCH

-

Deshielded by

carbonyl

proximity.

4.02
Quartet (q,

Hz)
2H

Ether -OCH

-

Typical aryl alkyl

ether shift.

1.41
Triplet (t,

Hz)
3H Ester -CH Coupled to ester

methylene.[1]

1.38
Triplet (t,

Hz)
3H Ether -CH Coupled to ether

methylene.[1]

Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates) or ATR.[1]
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3100–3400 cm

(Broad, weak): Phenolic O-H stretch (broadened by chelation).[1]

1675 cm

(Strong): C=O stretch (Ester).[1] Note: Lower than typical esters (1735 cm

) due to conjugation with the aromatic ring and the internal hydrogen bond.[1]

1610, 1585 cm

: Aromatic C=C skeletal vibrations.[1]

1230, 1045 cm

: C-O-C asymmetric/symmetric stretching (Ar-O-Et).[1]

Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)

m/z 210 [M]+: Molecular ion (stable aromatic ester).[1]

m/z 164 [M - 46]+: Loss of Ethanol (characteristic of ethyl esters via McLafferty

rearrangement or direct loss).[1]

m/z 136 [M - 74]+: Loss of COOEt group.

Synthesis & Purification Protocol
Objective: Synthesis of Ethyl 5-ethoxy-2-hydroxybenzoate via Fischer Esterification. Scale:

100 mmol (approx. 18.2 g of starting acid).[1]

Reaction Logic & Causality[1]
Reagent:5-Ethoxysalicylic acid is the limiting reagent.[1]

Solvent/Reactant:Absolute Ethanol serves as both solvent and reactant.[1][2] Used in excess

to drive the equilibrium toward the ester (Le Chatelier’s principle).[1]
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Catalyst:Concentrated H

SO

.[1] Protonates the carboxylic carbonyl, making it susceptible to nucleophilic attack by
ethanol.[1]

Dean-Stark Trap (Optional but recommended): Removal of water is the most effective way to

push conversion >95%.[1]

Step-by-Step Methodology
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux

condenser. (If available, use a Soxhlet extractor with 3Å molecular sieves to dry the refluxing

ethanol).[1]

Charging: Add 5-Ethoxysalicylic acid (18.2 g, 100 mmol) to the flask.

Solvent Addition: Add Absolute Ethanol (150 mL). Stir to create a suspension.

Catalyst Addition:Slowly add Conc. H

SO

(2.0 mL) dropwise.[1] Caution: Exothermic.

Reflux: Heat the mixture to a gentle reflux (bath temp ~85°C) for 8–12 hours.

Self-Validation Point: Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1] The starting acid

(low R

, streaks) should disappear; the product (high R

~0.[1]6) should appear.

Workup:

Cool reaction to room temperature.[1][2]

Concentrate under reduced pressure (Rotavap) to remove ~80% of the ethanol.[1]
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Dilute residue with Ethyl Acetate (100 mL).[1]

Wash 1: Saturated NaHCO

(2 x 50 mL) to remove unreacted acid and catalyst.[1] Caution: CO

evolution.

Wash 2: Brine (1 x 50 mL) to remove water.[1]

Dry organic layer over anhydrous Na

SO

.[1] Filter.

Purification:

Evaporate solvent to yield a crude oil.[1]

Distillation: High-vacuum distillation (approx. 140–145°C @ 2 mmHg) yields the pure

product.[1]

Alternative: Recrystallization from cold Hexane/EtOH (if solid) or Silica Gel

Chromatography (5% EtOAc in Hexanes).[1]

Workflow Visualization
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Figure 1: Critical path workflow for the synthesis and isolation of Ethyl 5-ethoxy-2-
hydroxybenzoate.

Quality Control & Impurity Profiling
In drug development, characterizing impurities is as important as the product itself.[1]
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Impurity Type Origin Detection Method Limit (Typical)

5-Ethoxysalicylic Acid
Unreacted starting

material
HPLC / TLC < 0.5%

Ethyl 5-hydroxy-2-

hydroxybenzoate

De-alkylation of ether

(rare, acid hydrolysis)
HPLC / MS < 0.1%

Diethyl Ether / Ethanol Residual Solvents GC-Headspace < 5000 ppm

Mechanistic Pathway & Fragmentation (MS)[1]
Understanding the mass spec fragmentation confirms the structure during QC.[1]

Molecular Ion
[M]+ m/z 210

[M - EtOH]+
m/z 164- EtOH (46)

[M - COOEt]+
m/z 137

- COOEt (73)

Click to download full resolution via product page

Figure 2: Primary Mass Spectrometry fragmentation pathways for structural confirmation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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